(R)-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable amine source.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine may involve large-scale reductive amination processes, followed by efficient chiral resolution methods to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and chlorine substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
- ®-1-(3-Bromo-5-iodophenyl)-2-methylpropan-1-amine
- ®-1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
Uniqueness
®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine is unique due to the specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H13BrClN |
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Molecular Weight |
262.57 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
NHJAPRRFOVJECP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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